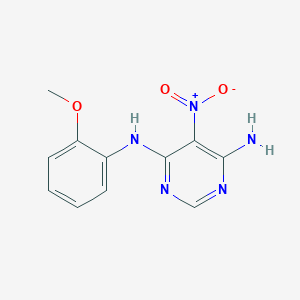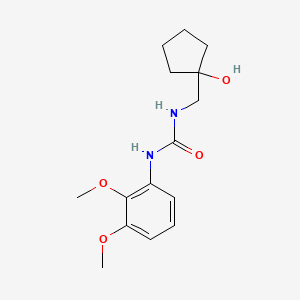
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mécanisme D'action
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea works by activating the PPARδ receptor, which is found in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning. It also promotes the conversion of white adipose tissue to brown adipose tissue, which further enhances fat burning.
Biochemical and Physiological Effects
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to increase endurance, reduce body fat, and improve insulin sensitivity in animal models. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and heart.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea in lab experiments is its ability to improve endurance and fat burning in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, one limitation is that it has been shown to cause cancer in animal models, which raises concerns about its safety for human use.
Orientations Futures
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to determine its safety and efficacy for these applications. Additionally, more research is needed to understand the long-term effects of 1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea on various physiological parameters, including cancer risk.
Méthodes De Synthèse
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea can be synthesized through several methods, including the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with isocyanate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylmethylamine, followed by the reaction with phosgene and then with ammonia.
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been investigated for its potential in treating cardiovascular diseases, including atherosclerosis and heart failure.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-12-7-5-6-11(13(12)21-2)17-14(18)16-10-15(19)8-3-4-9-15/h5-7,19H,3-4,8-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJLAQYSDZBUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)
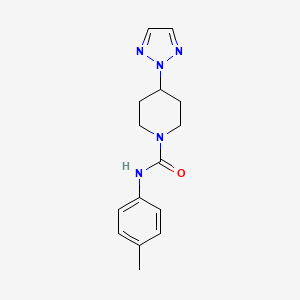
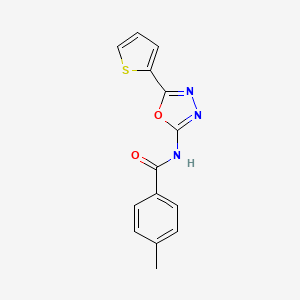
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2773247.png)

![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)

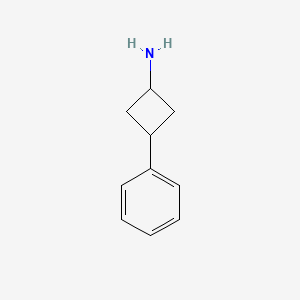
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)
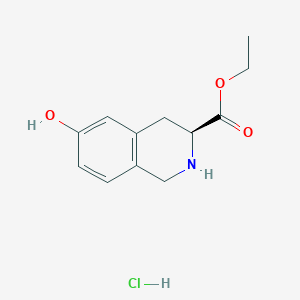
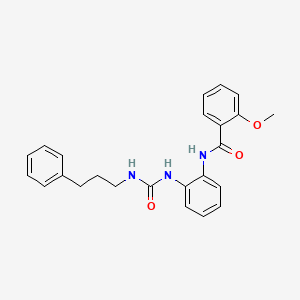
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)
